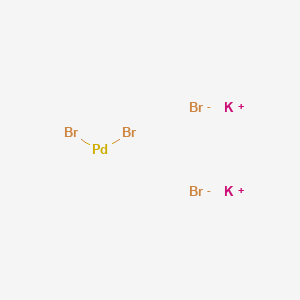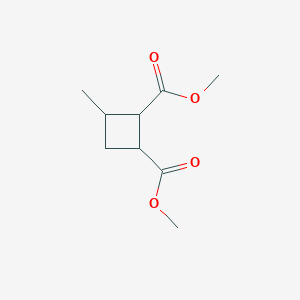
Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is a complex coordination compound that has garnered significant interest in various fields of research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- typically involves the reaction of ammonium thiocyanate with chromium salts in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Cr}^{3+} + 4 \text{SCN}^- + 2 \text{NH}_3 + \text{NH}_4^+ \rightarrow \text{[Cr(NH}_3\text{)_2(SCN}_4\text{)]}^- \text{NH}_4^+ ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity. The use of automated systems and reactors ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: Ligand substitution reactions can occur, where thiocyanate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Ligand exchange reactions are facilitated by the presence of competing ligands and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction can produce lower oxidation state complexes.
Applications De Recherche Scientifique
Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the manufacturing of pigments and dyes due to its vibrant color.
Mécanisme D'action
The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include ligand exchange and redox reactions, which can modulate the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium tetrathiocyanato-diamminechromate (III)
- Reinecke salt
Comparison
Compared to similar compounds, Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is unique due to its specific ligand arrangement and coordination geometry. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
13573-16-5 |
|---|---|
Formule moléculaire |
C4H10CrN7S4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
azanium;azane;chromium(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |
Clé InChI |
ZGLIQORZYPZFPW-UHFFFAOYSA-K |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |
| 13573-16-5 | |
Pictogrammes |
Irritant; Environmental Hazard |
Numéros CAS associés |
16248-93-4 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)




